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Compound of Interest

Compound Name:
4-Hydroxy Atorvastatin-d5 Calcium

Salt

Cat. No.: B1157674

Get Quote

Executive Summary
4-Hydroxy Atorvastatin-d5 is a critical stable isotope-labeled (SIL) internal standard used in the

bioanalysis of Atorvastatin (Lipitor®) and its metabolites.[1] As a primary metabolite formed via

CYP3A4-mediated oxidation, 4-Hydroxy Atorvastatin requires precise quantification in

pharmacokinetic (PK) studies.[1] The introduction of a deuterium label (

) on the phenyl ring at the pyrrole 3-position ensures mass spectral differentiation (+5 Da) while
maintaining chromatographic co-elution with the analyte, mitigating matrix effects.

This guide outlines a high-fidelity, convergent synthetic route based on the Paal-Knorr

condensation, specifically modified to incorporate the

-label and the para-hydroxyl functionality de novo. This approach avoids the low yields and
purification challenges associated with direct non-selective oxidation of deuterated Atorvastatin.

Part 1: Strategic Retrosynthesis & Design
The synthesis is designed to be convergent, assembling the pyrrole core from two advanced

intermediates. This modularity allows for the independent introduction of the isotopic label and
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the hydroxyl group before the final assembly.

Structural Analysis
Core: Pentasubstituted pyrrole.[1][2][3]

Label Location: Phenyl ring at position 3 (ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

-phenyl). This position is metabolically stable and distinct from the 4-fluorophenyl (pos 2) and
the aniline moiety (pos 4).[1]

Metabolite Functionality: 4-Hydroxyl group on the aniline amide (position 4).[1]

Chiral Side Chain: (3R,5R)-dihydroxyheptanoate (derived from a protected amine precursor).

[1]

Retrosynthetic Pathway
The molecule is disconnected at the pyrrole ring formation.

Precursor A (Amine): A chiral, protected amino-diol side chain (commercially available or

synthesized via degradation of isoascorbic acid or enzymatic resolution).[1]

Precursor B (Diketone): A highly functionalized 1,4-diketone containing the ngcontent-ng-

c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-phenyl group and a protected phenol (benzyloxy) on the amide.
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Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the d5-labeled and

hydroxylated precursors.

Part 2: Detailed Synthetic Protocol
Phase 1: Assembly of the Labeled Diketone Core
This phase constructs the 1,4-diketone required for the pyrrole synthesis. We utilize a Stetter

reaction strategy, modified to include Benzaldehyde-d5 and 4-Benzyloxyaniline.[1]

Step 1.1: Amide Formation[1]

Reagents: Methyl 4-methyl-3-oxopentanoate (Isobutyrylacetate), 4-Benzyloxyaniline, Xylene.

[1]

Protocol: Reflux methyl isobutyrylacetate with 4-benzyloxyaniline in xylene with a catalytic

amount of ethylene diamine. Use a Dean-Stark trap to remove water.

Mechanism: Nucleophilic attack of the aniline on the ester, forming the

-keto amide.
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Product:N-(4-(benzyloxy)phenyl)-4-methyl-3-oxopentanamide.[1]

Step 1.2: Knoevenagel Condensation (Isotope Incorporation)[1]

Reagents: Product 1.1, Benzaldehyde-d5 (CAS: 14132-51-5), ngcontent-ng-c1352109670=""

_nghost-ng-c1270319359="" class="inline ng-star-inserted">

-alanine (cat.), Acetic acid, Hexane/Toluene.

Protocol: Condense the

-keto amide with benzaldehyde-d5 under azeotropic reflux conditions.

Product:2-(Benzylidene-d5)-N-(4-(benzyloxy)phenyl)-4-methyl-3-oxopentanamide.[1]

Note: This step locks the deuterium label into the scaffold.

Step 1.3: Stetter Reaction

Reagents: Product 1.2, 4-Fluorobenzaldehyde, Thiazolium catalyst (e.g., 3-ethyl-5-(2-

hydroxyethyl)-4-methylthiazolium bromide), Et3N, Ethanol.[1][4]

Protocol: Perform the Stetter reaction (1,4-addition) under anhydrous conditions at 70°C.

Product:4-Fluoro-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline

ng-star-inserted">

-(2-methyl-1-oxopropyl)-

-oxo-N-(4-benzyloxyphenyl)-

-(phenyl-d5)-benzenebutanamide.

Checkpoint: Verify mass via LC-MS (Expected M+5 shift).

Phase 2: Paal-Knorr Condensation
Step 2.1: Pyrrole Cyclization[1]
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Reagents: Labeled Diketone (from 1.3), Chiral Amine (e.g., (4R,6R)-tert-butyl-6-(2-

aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate), Pivalic acid, Toluene/Heptane/THF.[1]

Protocol:

Dissolve diketone and amine in a mixture of Toluene/THF (4:1).

Add pivalic acid (catalyst).[1][5]

Reflux for 24–48 hours with water removal (Dean-Stark).[1]

Outcome: Formation of the pentasubstituted pyrrole ring.[2] The acetonide and tert-butyl

ester protecting groups on the side chain remain intact.

Phase 3: Global Deprotection & Salt Formation
Step 3.1: Acetonide Cleavage & Ester Hydrolysis[1]

Reagents: HCl (aq), Methanol, then NaOH.[1]

Protocol: Treat the intermediate with dilute HCl in MeOH at 40°C to cleave the acetonide

(revealing the diol). Subsequently, add NaOH to saponify the tert-butyl ester to the

carboxylate.

Step 3.2: Benzyl Deprotection (Critical)[1]

Reagents:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

, Pd/C (10%), Ethyl Acetate/MeOH.

Protocol: Hydrogenolysis removes the benzyl ether protecting group to reveal the 4-hydroxyl

functionality.

Caution: Monitor strictly to prevent reduction of the pyrrole ring or defluorination. The

-phenyl ring is aromatic and stable under standard hydrogenolysis conditions.

Step 3.3: Calcium Salt Formation
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Reagents: Calcium Acetate or Calcium Chloride.[1]

Protocol: Add aqueous calcium acetate to the sodium salt solution. The calcium salt of 4-

Hydroxy Atorvastatin-d5 precipitates.[1] Filter, wash with water, and dry under vacuum.[1]

Part 3: Characterization & Validation
The identity and purity of the synthesized IS must be rigorously validated.[6]

1. Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-d6):

Missing Signals: Absence of the 5 protons corresponding to the phenyl ring at position 3

(typically 7.0–7.2 ppm range in non-deuterated analog).[1]

Diagnostic Signals:

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

9.8 ppm (s, 1H, -NHCO-).

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

9.1 ppm (s, 1H, -OH phenol).

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

3.5–4.0 ppm (m, side chain chiral protons).

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

1.3–1.4 ppm (d, isopropyl methyls).

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
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C NMR: Carbon signals for the deuterated phenyl ring will appear as low-intensity multiplets
(due to C-D coupling) with slight isotope shifts.

2. Mass Spectrometry (LC-MS/MS)
Ionization: ESI Positive Mode.

Precursor Ion:

4-OH Atorvastatin (Unlabeled): m/z ~575.2[1]

4-OH Atorvastatin-d5: m/z ~580.2[1]

Fragmentation (MRM Transitions):

Primary fragment results from the loss of the side chain. The charge remains on the

pyrrole core containing the

label.

Transition: 580.2 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline

ng-star-inserted">

463.2 (Core + d5).

Note: The mass shift of +5 must be retained in the daughter ion, confirming the label is on

the core, not the labile side chain.

3. Chemical Purity & Isotopic Enrichment
Parameter Specification Method

Appearance
Off-white to pale yellow

powder
Visual

Chemical Purity > 98.0% HPLC (UV @ 245 nm)

Isotopic Enrichment > 99.0 atom % D
Mass Spectrometry /

H NMR

Protodeuterio Impurity < 0.5% (d0 contribution) HRMS
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Part 4: Handling and Stability
Storage: -20°C, protected from light and moisture.

Solubility: Soluble in DMSO, Methanol.[1] Slightly soluble in water.[1]

Lactone Interconversion: Like the parent drug, the hydroxy acid form can cyclize to the

lactone under acidic conditions. Store stock solutions in neutral or slightly basic buffers (pH

7.4) to maintain the open-acid form.[1]
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Figure 2: Step-by-step synthetic workflow for 4-Hydroxy Atorvastatin-d5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact
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